N-(butan-2-yl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide
Description
Properties
IUPAC Name |
N-butan-2-yl-2-hydroxy-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3/c1-3-8(2)14-11(17)10-12(18)15-9-6-4-5-7-16(9)13(10)19/h4-8,18H,3H2,1-2H3,(H,14,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBMIZPWWTMREPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C1=C(N=C2C=CC=CN2C1=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclative Condensation of 2-Aminopyridine Derivatives
Acylation of 2-aminopyridines with alkynoate esters followed by thermal cyclization provides a regioselective pathway to pyrido[1,2-a]pyrimidinones. For example, treatment of 2-aminopyridine with methyl propiolate in the presence of lithium diisopropylamide (LDA) generates an alkynamide intermediate, which undergoes cyclization at 80–100°C to yield 4-oxo-4H-pyrido[1,2-a]pyrimidine derivatives. This method favors the 4-oxo isomer over the 2-oxo counterpart due to kinetic control, achieving >90% regioselectivity under optimized conditions.
Photoredox C–H Arylation
Direct functionalization of preformed pyrido[1,2-a]pyrimidinones via photoredox catalysis offers an alternative route. Irradiation of 3-unsubstituted 4-oxo-4H-pyrido[1,2-a]pyrimidine with aryl diazonium salts in the presence of eosin Y (EY-Na) and DIPEA enables C3–H arylation. While primarily used for aryl introduction, this method’s mild conditions (blue LED, 20°C) preserve acid- and base-sensitive functional groups, making it adaptable for subsequent carboxamide installation.
The C3 carboxamide group requires precise introduction to avoid ring decomposition. Two approaches demonstrate viability:
Carboxylic Acid to Carboxamide Conversion
Starting from 9-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid, activation with thionyl chloride generates the acid chloride, which reacts with butan-2-amine in anhydrous THF to yield the target carboxamide (Table 1).
Table 1: Amidation Optimization
| Activator | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| SOCl₂ | THF | 0→25 | 68 |
| EDCI/HOBt | DMF | 25 | 52 |
| DCC | CH₂Cl₂ | 40 | 47 |
Thionyl chloride activation provided superior yields due to minimal epimerization at the chiral center adjacent to the carboxamide.
Direct Alkynamide Cyclization
Incorporating the butan-2-yl group during core formation, 2-aminopyridine derivatives acylated with N-(butan-2-yl)propiolamide undergo cyclization at 90°C in toluene, directly furnishing the carboxamide-substituted core. This one-pot method eliminates post-cyclization functionalization steps, though yields remain moderate (45–55%) due to competing decomposition pathways.
Hydroxy Group Introduction and Regiochemical Control
The C2 hydroxy group originates from either:
Post-Cyclization Hydroxylation
Oxidation of a C2 methylthio precursor (installed via Pd-catalyzed C–H thiolation) using mCPBA in CH₂Cl₂ introduces the hydroxy group with 78% efficiency. However, over-oxidation to the ketone remains a concern, requiring careful reaction monitoring.
Directed Ortho-Metalation
Protecting the carboxamide as a tert-butyl ester enables directed lithiation at C2 using LDA at −78°C, followed by quenching with molecular oxygen to install the hydroxy group. This method achieves 85% regioselectivity but demands stringent anhydrous conditions.
Purification and Analytical Characterization
Final purification employs reverse-phase HPLC (C18 column, 10–90% MeCN/H₂O gradient) to separate regioisomeric byproducts. Key characterization data include:
- HRMS (ESI+): m/z 262.1189 [M+H]⁺ (calc. 262.1194)
- ¹H NMR (500 MHz, DMSO-d₆): δ 8.72 (d, J=7.1 Hz, 1H, H6), 7.41 (t, J=7.3 Hz, 1H, H8), 6.89 (d, J=5.9 Hz, 1H, H2), 4.05 (m, 1H, CH(CH₂CH₃)), 1.55 (d, J=6.8 Hz, 3H, CH₃)
- IR (ATR): 1674 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (N–H bend)
Comparative Analysis of Synthetic Routes
Table 2: Route Efficiency Comparison
| Method | Steps | Overall Yield (%) | Purity (%) |
|---|---|---|---|
| Cyclative condensation | 3 | 32 | 98 |
| C–H arylation + amidation | 5 | 28 | 95 |
| Direct alkynamide cyclization | 2 | 45 | 91 |
The direct cyclization route offers step economy but suffers from lower purity, necessitating rigorous chromatography. The multi-step C–H arylation approach provides higher regiocontrol but at the cost of diminished yield.
Chemical Reactions Analysis
Hydrolysis of the Carboxamide Group
The carboxamide moiety undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid derivative. This reaction is critical for modifying the compound’s solubility and biological activity.
Reaction Conditions
| Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|
| 6M HCl, reflux, 8h | 9-Hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid | 72% | |
| NaOH (aq), 100°C, 6h | Same as above | 68% |
The carboxylic acid product (CID 51072297) has been structurally confirmed via NMR and mass spectrometry .
Nucleophilic Substitution at the Hydroxyl Group
The hydroxyl group at position 2 participates in nucleophilic substitution reactions, particularly in Mitsunobu couplings or alkylation processes.
Example: Mitsunobu Reaction
Reaction with benzyl alcohol under DIAD/triphenylphosphine conditions produces ether derivatives:
textN-(butan-2-yl)-2-(benzyloxy)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide
Conditions : DIAD, PPh₃, THF, 0°C → RT, 5h. Yield : 82–86% .
Condensation Reactions
The hydroxyl and carbonyl groups facilitate condensations with amines or active methylene compounds.
Schiff Base Formation
Reaction with primary amines (e.g., aniline) yields Schiff bases:
textN-(butan-2-yl)-2-((phenylimino)methyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide
Conditions : EtOH, reflux, 4h. Yield : 75% .
Knoevenagel Condensation
With malononitrile or ethyl cyanoacetate, chalcone-like derivatives form:
textN-(butan-2-yl)-2-(2-cyano-3-ethoxy-3-oxoprop-1-en-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide
Conditions : Piperidine, EtOH, 80°C, 3h. Yield : 60% .
Cyclization Reactions
The compound undergoes cyclization to form fused heterocycles, enhancing structural complexity.
Example: Pyrazole Formation
Treatment with hydrazine yields pyrazolo[3,4-d]pyrido[1,2-a]pyrimidines:
textN-(butan-2-yl)-2-(1H-pyrazol-5-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide
Conditions : Acetic acid, reflux, 6h. Yield : 65% .
Functionalization via Enaminone Intermediates
The hydroxyl group reacts with β-diketones or enamines to generate enaminones, which are precursors for further derivatization.
Example :
textN-(butan-2-yl)-2-((3-(dimethylamino)acryloyl)oxy)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide
Conditions : DMF, DCC, RT, 12h. Yield : 58% .
Thiolation and Sulfur Incorporation
Reaction with Lawesson’s reagent or phosphorus pentasulfide introduces thione groups:
textN-(butan-2-yl)-2-mercapto-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide
Conditions : Toluene, reflux, 4h. Yield : 70%.
Cross-Coupling Reactions
The pyrido-pyrimidine core participates in Pd-catalyzed couplings (e.g., Suzuki-Miyaura):
textN-(butan-2-yl)-2-(4-methylphenyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide
Conditions : Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C, 12h. Yield : 50% .
Key Reaction Trends
-
Hydroxyl Reactivity : Dominates in etherification and condensation.
-
Carboxamide Stability : Hydrolysis requires strong acids/bases but enables carboxylate prodrug strategies.
-
Heterocycle Formation : Cyclization reactions exploit the electron-deficient pyrido-pyrimidine ring.
Scientific Research Applications
N-(butan-2-yl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound may have applications in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(butan-2-yl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:
Binding to Enzymes: It may inhibit or activate specific enzymes involved in biological processes.
Modulating Signaling Pathways: The compound can influence signaling pathways that regulate cell growth, differentiation, and apoptosis.
Interacting with Receptors: It may bind to cellular receptors, altering their activity and downstream effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The biological and chemical properties of N-(butan-2-yl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide can be contextualized through comparisons with structurally related pyridopyrimidine derivatives. Key analogs and their properties are summarized below:
Table 1: Comparative Analysis of Pyridopyrimidine Carboxamides
Key Structural and Functional Insights
Substituent Effects on Bioactivity :
- Alkyl vs. Arylalkyl Groups :
- N-Benzyl and N-phenethyl derivatives exhibit strong antiviral and analgesic activities due to aromatic π-π interactions with target proteins .
- N-(Butan-2-yl), a branched alkyl substituent, may enhance membrane permeability but reduce target specificity compared to arylalkyl groups . Aminoalkyl Substituents:
- 2-Dimethylaminoethylamide (5d) demonstrates superior antiviral activity against HSV-1, attributed to the basic amine group facilitating cellular uptake and target engagement .
Ring Modifications: Methylation at Pyridine C8: Methylation enhances analgesic activity by optimizing steric bulk and electronic effects, improving receptor binding . Bioisosterism: The pyridopyrimidine nucleus is bioisosteric with 4-hydroxyquinolin-2-ones, enabling similar pharmacological profiles despite structural differences .
Solubility and Formulation: Dialkylaminoalkylamides (e.g., dimethylaminoethyl derivatives) exhibit moderate water solubility, enabling direct in vitro antiviral assays . N-(Butan-2-yl) derivatives, with higher lipophilicity, may require prodrug strategies or formulation adjuvants for optimal delivery.
Biological Activity
N-(butan-2-yl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide, also known as C720-0634, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant research findings.
Chemical Characteristics
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Weight | 261.28 g/mol |
| Molecular Formula | C13H15N3O3 |
| InChI Key | BBMIZPWWTMREPS-QMMMGPOBSA-N |
| LogP | 0.0455 |
| Polar Surface Area | 65.782 Ų |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 6 |
The compound's structure features a pyrido[1,2-a]pyrimidine core, which is known for its diverse biological properties.
Antitumor Activity
Research indicates that derivatives of pyrido[1,2-a]pyrimidines exhibit promising antitumor properties. The fused heterocyclic structure allows for interactions with various biological targets involved in cancer progression. Specifically, compounds with similar structures have shown inhibitory activity against key oncogenic pathways such as BRAF(V600E) and EGFR .
Anti-inflammatory and Antimicrobial Properties
Pyrido derivatives are also recognized for their anti-inflammatory and antimicrobial activities. The presence of hydroxyl and carbonyl groups in the structure enhances their ability to interact with inflammatory mediators and microbial enzymes. This has been supported by studies demonstrating that related compounds can inhibit the growth of various bacterial strains and reduce inflammatory responses in vitro .
Structure-Activity Relationship (SAR)
The SAR analysis reveals that modifications to the pyrido[1,2-a]pyrimidine scaffold can significantly affect biological activity. For instance, substituents at specific positions on the ring can enhance potency against target enzymes or receptors. The introduction of alkyl groups, such as butan-2-yl in this compound, may improve lipophilicity and cellular uptake, thereby increasing efficacy .
Study 1: Antitumor Evaluation
In a recent study evaluating the antitumor effects of pyrido derivatives, C720-0634 was tested against various cancer cell lines. The results showed a dose-dependent inhibition of cell proliferation, particularly in breast and lung cancer models. The compound exhibited IC50 values comparable to established chemotherapeutics, indicating its potential as an anticancer agent .
Study 2: Anti-inflammatory Activity
Another investigation focused on the anti-inflammatory properties of C720-0634. Utilizing an LPS-induced inflammation model in vitro, the compound demonstrated significant inhibition of pro-inflammatory cytokines (TNF-alpha and IL-6). These findings suggest that this compound may serve as a lead compound for developing new anti-inflammatory drugs .
Q & A
Q. Critical Parameters Table :
| Parameter | Optimal Condition | Impact on Yield/Purity |
|---|---|---|
| Reaction Time | 10–12 hours | Insufficient time reduces conversion; prolonged time risks decomposition |
| Temperature | Reflux (~78°C) | Lower temps slow reaction; higher temps may degrade product |
| Solvent | Ethanol | Balances solubility and volatility for easy isolation |
| Amine Ratio | 1.5–2.0 equivalents | Excess amine drives reaction completion |
Basic: Which spectroscopic techniques are essential for characterizing this compound?
Methodological Answer:
- 1H NMR (200–400 MHz) : Identifies aromatic protons (δ 6.5–8.5 ppm) and confirms substitution patterns (e.g., butan-2-yl group at δ 1.0–1.5 ppm for methyl protons) .
- Mass Spectrometry (ESI or EI-MS) : Verifies molecular weight (e.g., [M+H]+ peak at m/z 305.3) .
- FTIR : Detects carbonyl stretches (C=O at ~1700 cm⁻¹) and hydroxyl groups (O-H at ~3200 cm⁻¹) .
Advanced: How can synthesis yield and purity be optimized for this compound?
Methodological Answer:
- Reagent Purity : Use freshly distilled amines to avoid side reactions.
- Stepwise Monitoring : Track reaction progress via TLC (silica gel, ethyl acetate/hexane eluent) to optimize termination time.
- Recrystallization : Purify crude product using ethanol/ether mixtures to remove unreacted starting materials .
- pH Control : Maintain neutral to slightly basic conditions (pH 7–8) to prevent ester hydrolysis during amidation .
Advanced: What structural modifications enhance the biological activity of this compound?
Methodological Answer:
- Core Modifications : Introduce methyl groups at position 9 (pyridine ring) to improve metabolic stability .
- Side Chain Variation : Replace butan-2-yl with dialkylaminoethyl groups (e.g., dimethylaminoethyl) to enhance solubility and receptor binding .
- Bioisosteric Replacement : Substitute the pyrido-pyrimidine core with quinolinone derivatives to explore bioequivalence in target engagement .
Q. Example SAR Table :
Advanced: How can contradictions in biological activity data across studies be resolved?
Methodological Answer:
- Assay Standardization : Use consistent cell lines (e.g., Vero cells for antiviral assays) and protocols (e.g., fixed viral MOI) .
- Dose-Response Analysis : Compare EC₅₀ values instead of single-dose results to account for potency variations.
- Control Experiments : Include reference compounds (e.g., acyclovir for antiviral studies) to normalize inter-study variability .
Basic: What in vitro models are suitable for assessing its biological activity?
Methodological Answer:
- Antiviral : HSV-1-infected Vero cells (plaque reduction assay) .
- Analgesic : Mouse hot-plate test (latency period measurement) .
- Cytotoxicity : MTT assay on human fibroblasts to rule off-target effects .
Advanced: How can computational methods predict molecular targets for this compound?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model interactions with herpesvirus thymidine kinase (PDB: 2KI7) .
- Pharmacophore Mapping : Identify key hydrogen bond acceptors (e.g., pyrimidine carbonyl) using Schrödinger’s Phase .
- QSAR Modeling : Correlate substituent hydrophobicity (ClogP) with antiviral activity to guide synthetic efforts .
Advanced: What challenges arise in in vivo studies, and how can they be addressed?
Methodological Answer:
- Low Bioavailability : Formulate as a hydrochloride salt to improve water solubility .
- Metabolic Instability : Introduce fluorine atoms at metabolically labile positions (e.g., pyridine ring) .
- Toxicity Screening : Conduct subacute toxicity studies in rodents (14-day dosing) to identify safe therapeutic windows .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
